1-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)ethanone

Description

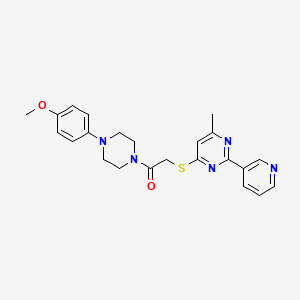

1-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)ethanone is a synthetic small molecule characterized by three key structural motifs:

- Piperazine core: Substituted at the 4-position with a 4-methoxyphenyl group, a modification known to enhance receptor binding affinity and metabolic stability .

- Pyrimidine-thioether linkage: A 6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl group connected via a sulfur atom to the ethanone backbone. This thioether linkage may influence redox stability and intermolecular interactions .

- Ethanone bridge: Links the piperazine and pyrimidine moieties, a common feature in kinase inhibitors and GPCR-targeting compounds .

Properties

IUPAC Name |

1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(6-methyl-2-pyridin-3-ylpyrimidin-4-yl)sulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O2S/c1-17-14-21(26-23(25-17)18-4-3-9-24-15-18)31-16-22(29)28-12-10-27(11-13-28)19-5-7-20(30-2)8-6-19/h3-9,14-15H,10-13,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTALALUXHOOBOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2=CN=CC=C2)SCC(=O)N3CCN(CC3)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)ethanone is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesis, and the implications of its pharmacological properties based on various research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H25N5O2S, with a molecular weight of 435.55 g/mol. The compound features a piperazine ring, a pyrimidine derivative, and a methoxyphenyl group, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C23H25N5O2S |

| Molecular Weight | 435.55 g/mol |

| Purity | ≥95% |

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing piperazine and pyrimidine moieties have been shown to inhibit various cancer cell lines effectively.

A study by Shaikh et al. demonstrated that piperazine derivatives could act as selective inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The interaction of these compounds with CDK proteins suggests a potential mechanism for their anticancer effects .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that similar thioether-containing compounds exhibit broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as antifungal properties. This activity is attributed to the ability of the thioether group to disrupt microbial cell membranes .

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological effects, particularly in modulating neurotransmitter systems. The presence of the methoxyphenyl group is believed to enhance the affinity for serotonin receptors, which could lead to anxiolytic or antidepressant effects. This is supported by findings that show compounds with similar structures can influence serotonin receptor activity .

Case Studies and Research Findings

- Anticancer Activity : A study published in the Journal of Medicinal Chemistry highlighted that piperazine-pyrimidine hybrids exhibited cytotoxic effects on breast cancer cell lines, with IC50 values indicating potent activity at micromolar concentrations .

- Antimicrobial Efficacy : In vitro studies demonstrated that derivatives of this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antimicrobial agent .

- Neuropharmacological Research : A recent investigation into the effects of piperazine compounds on anxiety models in rodents showed promising results, indicating potential therapeutic applications in treating anxiety disorders .

Scientific Research Applications

The compound 1-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its applications, focusing on scientific research, biological activity, and case studies.

Molecular Formula

The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines, including:

- MCF-7 (breast carcinoma)

- HepG2 (hepatocellular carcinoma)

For instance, studies have reported IC50 values of approximately 5.5 µg/ml against MCF-7 cells and 6.9 µg/ml against HepG2 cells, demonstrating its potential as a chemotherapeutic agent .

Neuroprotective Effects

The compound has been studied for its neuroprotective capabilities, particularly as an inhibitor of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's disease. The inhibition of AChE is critical for enhancing cholinergic neurotransmission, which may help mitigate cognitive decline .

Enzyme Inhibition

Beyond its anticancer and neuroprotective effects, the compound has shown the ability to inhibit various oxidoreductase enzymes. This property is significant in metabolic pathways and can influence the pharmacological profile of the compound in therapeutic contexts .

Table 1: Biological Activities of the Compound

| Activity Type | Target Cell Line | IC50 (µg/ml) |

|---|---|---|

| Anticancer | MCF-7 | 5.5 |

| Anticancer | HepG2 | 6.9 |

| Neuroprotective | AChE Inhibition | Effective |

Table 2: Mechanisms of Action

| Mechanism | Description |

|---|---|

| AChE Inhibition | Enhances cholinergic activity; potential treatment for Alzheimer's |

| Oxidoreductase Inhibition | Impacts various metabolic pathways; important for drug efficacy |

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers evaluated the anticancer efficacy of the compound on multiple cancer cell lines. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis in cancer cells, suggesting a dual mechanism of action .

Case Study 2: Neuroprotective Properties

Another study focused on the neuroprotective effects of the compound in animal models of Alzheimer's disease. The results demonstrated significant improvements in cognitive function and reduced levels of neuroinflammation markers in treated subjects compared to controls .

Chemical Reactions Analysis

Synthetic Routes

The synthesis of this compound involves multi-step procedures to construct its heterocyclic core and functional groups:

Step 1: Pyrimidine-Thioether Formation

The pyrimidine-thioether moiety is synthesized via nucleophilic aromatic substitution (SNAr). A halogenated pyrimidine (e.g., 4-chloro-6-methyl-2-(pyridin-3-yl)pyrimidine) reacts with a thiolate anion generated from 2-mercaptoethanone derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .

Step 2: Piperazine Functionalization

The piperazine ring is introduced through Buchwald-Hartwig coupling or alkylation. For example, 1-(4-methoxyphenyl)piperazine reacts with α-bromoethanone intermediates in the presence of triethylamine (Et₃N) in THF to form the ethanone-piperazine linkage .

Step 3: Final Coupling

The pyrimidine-thioether and piperazine-ethanone fragments are coupled via a thioether bond. Palladium catalysts (e.g., Pd(OAc)₂) or copper-mediated Ullmann-type couplings are utilized in DMF or DMSO at elevated temperatures.

Key Reaction Conditions and Yields

Functional Group Transformations

-

Thioether Oxidation : Reacts with H₂O₂ or mCPBA to form sulfoxide or sulfone derivatives, altering electronic properties.

-

Piperazine Acylation : The ethanone group undergoes nucleophilic addition with Grignard reagents (e.g., MeMgBr) to form tertiary alcohols .

-

Pyridine Functionalization : The pyridin-3-yl group participates in cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization .

Mechanistic Insights

-

Thioether Formation : Proceeds via an SNAr mechanism, where the thiolate anion attacks the electron-deficient C4 position of the chloropyrimidine. The reaction is accelerated by polar aprotic solvents (DMF) and base (K₂CO₃) .

-

Piperazine Coupling : The alkylation step follows a two-step process: (1) deprotonation of piperazine by Et₃N and (2) nucleophilic attack on the α-bromoethanone .

Spectroscopic Characterization

| Technique | Key Data | Source |

|---|---|---|

| ¹H NMR | δ 8.58 (s, pyrimidine-H), 7.45–7.20 (m, aromatic-H), 3.80 (s, OCH₃) | |

| MS | [M+H]⁺ m/z 451.2 (calc. 451.18) | |

| IR | 1680 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-S stretch) |

Stability and Reactivity

-

Thermal Stability : Decomposes above 200°C; stable under inert atmospheres.

-

pH Sensitivity : Hydrolyzes in strong acidic/basic conditions (pH <2 or >12), cleaving the thioether bond .

-

Light Sensitivity : The thioether group undergoes photodegradation; storage in amber vials is recommended.

Industrial-Scale Optimization

-

Continuous Flow Synthesis : Microreactors improve yield (85–90%) by enhancing heat/mass transfer during thioether formation.

-

Catalyst Recycling : Pd nanoparticles immobilized on mesoporous silica reduce costs in coupling steps .

This compound exemplifies advanced synthetic strategies for polyheterocyclic systems, combining SNAr, cross-coupling, and alkylation methodologies. Future work should explore its derivatization for structure-activity relationship (SAR) studies in medicinal chemistry.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogs

Key Observations :

- Piperazine Substitutions : The target compound’s 4-methoxyphenyl group contrasts with bulkier electron-withdrawing groups (e.g., trifluoromethyl in MK47 or nitro in MK70 ), which may alter steric hindrance and electronic properties.

- Heterocyclic Cores : Unlike thiophene-based analogs (e.g., MK45 ), the target compound’s pyridin-3-yl-pyrimidine core could enhance π-π stacking interactions in hydrophobic binding pockets.

Key Observations :

- The target compound likely employs a nucleophilic thiol-alkylation to form the pyrimidine-thioether bond, contrasting with sulfonyl chloride couplings in .

- Hydrogenation ( ) and catalytic methods are absent in the target compound’s inferred synthesis, highlighting divergent functional group tolerance.

Inferred Pharmacological Implications

While direct activity data are unavailable, structural analogs provide insights:

- Receptor Selectivity : The 4-methoxyphenyl group may enhance serotonin receptor (5-HT1A/2A) binding compared to trifluoromethyl-substituted analogs (e.g., MK47 ), as methoxy groups are common in 5-HT ligands .

- Metabolic Stability : The thioether linkage could reduce oxidative metabolism compared to ether or ketone linkages in compounds like MK45 .

- Solubility : The pyridin-3-yl group may improve aqueous solubility relative to thiophene-based analogs (e.g., Compound 21 ), which are more lipophilic.

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how do reaction conditions influence yield?

The synthesis involves multi-step protocols, typically starting with the formation of the piperazine core and subsequent functionalization. Key steps include:

- Nucleophilic substitution for attaching the 4-methoxyphenyl group to the piperazine ring.

- Thioether linkage formation between the pyrimidine-thiol moiety and the ethanone intermediate under basic conditions (e.g., K₂CO₃ in DMF) .

- Purification via column chromatography or recrystallization to isolate the final product.

Optimizing reaction temperature (60–80°C) and solvent polarity (e.g., DMF vs. THF) significantly impacts yield, with DMF favoring higher conversion rates due to improved solubility of intermediates .

Q. What spectroscopic and crystallographic methods are most reliable for structural confirmation?

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm, pyridinyl protons at δ 8.1–8.5 ppm) .

- X-ray Crystallography : Resolves absolute configuration, as demonstrated for analogous piperazine-pyrimidine hybrids (e.g., triclinic crystal system with Z = 4, space group P1) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₃H₂₆N₆O₂S requires m/z 474.1832) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from assay variability (e.g., cell line specificity, incubation time). Methodological strategies include:

- Standardized Assays : Use consensus protocols (e.g., NIH/NCATS guidelines for cytotoxicity screening) to ensure reproducibility.

- Dose-Response Analysis : Validate activity across multiple concentrations (IC₅₀ values ± SEM) to distinguish true efficacy from assay noise .

- Orthogonal Validation : Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays .

Q. What computational approaches are suitable for elucidating its mechanism of action?

- Molecular Docking : Simulate binding to predicted targets (e.g., serotonin receptors, kinases) using AutoDock Vina or Schrödinger Suite. Focus on piperazine-pyrimidine interactions with conserved residues (e.g., Asp³.³² in GPCRs) .

- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (AMBER/CHARMM force fields) to identify critical binding motifs .

- QSAR Modeling : Correlate substituent modifications (e.g., methoxy vs. ethoxy groups) with activity trends to guide lead optimization .

Q. How does the compound’s stability under physiological conditions affect experimental design?

- pH Stability : Test degradation kinetics in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) via HPLC monitoring. Piperazine derivatives often show pH-dependent hydrolysis of the thioether bond .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify major metabolites (e.g., O-demethylation of the methoxyphenyl group) .

- Light/Temperature Sensitivity : Store lyophilized samples at –80°C under inert gas to prevent oxidation of the pyrimidine-thiol moiety .

Q. What strategies enhance selectivity for target receptors over off-target proteins?

- Pharmacophore Filtering : Use Schrödinger’s Phase to exclude compounds matching known off-target pharmacophores (e.g., adenosine receptor agonists) .

- Selectivity Screening : Profile against panels of related receptors (e.g., 5-HT₁A vs. 5-HT₂A) using radioligand binding assays .

- Fragment-Based Design : Replace the pyridinyl group with bioisosteres (e.g., pyrazine) to reduce affinity for unintended targets .

Data Analysis and Interpretation

Q. How should researchers address conflicting SAR data for piperazine-pyrimidine hybrids?

- Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., IC₅₀ values, Ki) to identify consensus trends. For example, electron-withdrawing groups on the pyrimidine ring often enhance kinase inhibition .

- Free-Wilson Analysis : Deconstruct activity contributions of individual substituents (e.g., methoxy vs. methyl groups) using multivariate regression .

- Experimental Replication : Independently synthesize and test key analogs to verify reported structure-activity relationships .

Q. What in vitro/in vivo models are optimal for evaluating its neuropharmacological potential?

- In Vitro : Primary neuronal cultures or SH-SY5Y cells for assessing neuroprotection against oxidative stress (H₂O₂-induced apoptosis) .

- In Vivo : Rodent models of depression (e.g., forced swim test) or anxiety (elevated plus maze) at doses 10–50 mg/kg (oral bioavailability permitting) .

- Biomarker Profiling : Measure serotonin/dopamine levels in cerebrospinal fluid via LC-MS/MS to correlate with behavioral outcomes .

Methodological Challenges

Q. How can researchers mitigate solubility issues during formulation for in vivo studies?

- Co-Solvent Systems : Use cyclodextrin complexes (e.g., HP-β-CD) or PEG-400/water mixtures to achieve >1 mg/mL solubility .

- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm diameter) to enhance bioavailability and reduce dosing frequency .

- Salt Formation : Prepare hydrochloride or mesylate salts to improve aqueous solubility without altering pharmacological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.